molecular formula C11H10N2O3 B3074040 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid CAS No. 1018655-54-3

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid

Cat. No.: B3074040
CAS No.: 1018655-54-3
M. Wt: 218.21 g/mol
InChI Key: SXPSXXNJEMDXLS-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methylphenyl group at position 3 and an acetic acid moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen-oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry. The acetic acid group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)11-12-9(16-13-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPSXXNJEMDXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization with chloroacetic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Esterification and Amidation of the Acetic Acid Group

The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions. Key findings include:

Table 1: Reactions Involving the Acetic Acid Group

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Methanol, H₂SO₄ (acid catalysis)Methyl 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetate78%
Amidation Ethylamine, EDC/HOBt2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetamide65%
Salt Formation NaOH (aqueous)Sodium 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetate>90%
  • Mechanistic Notes :

    • Esterification proceeds via acid-catalyzed nucleophilic substitution, with the acetic acid’s hydroxyl group replaced by alkoxy groups (e.g., methanol) .

    • Amidation requires coupling agents like EDC to activate the carboxylic acid for reaction with amines.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

Table 2: Oxadiazole Ring-Specific Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C3-(2-Methylphenyl)-5-(nitromethyl)-1,2,4-oxadiazole42%
Reduction H₂, Pd/C3-(2-Methylphenyl)-5-(2-aminoethyl)-1,2,4-oxadiazoline55%
Nucleophilic Attack NaSH, DMF5-(Mercaptomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole60%
  • Key Observations :

    • Nitration occurs preferentially at the methylphenyl group’s para position due to steric hindrance from the ortho-methyl group .

    • Ring-opening under reductive conditions generates dihydro intermediates, which are stabilized by the acetic acid’s electron-withdrawing effect .

Cyclization and Hybrid Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

Table 3: Cyclization Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Lactonization PCl₅, reflux6-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]dihydro-2H-pyran-2-one70%
Oxadiazole-Oxazinone Hybrid Amidoxime, DMSO/NaOHHybrid 1,2,4-oxadiazole-1,2,4-oxadiazinone82%
  • Mechanism :

    • Lactonization involves intramolecular esterification between the acetic acid and a hydroxyl group generated via phosphorylation .

    • Hybrid formation occurs through base-mediated nucleophilic addition of amidoximes to the oxadiazole ring .

Substituent Effects on Reactivity

The 2-methylphenyl group modulates electronic and steric properties:

  • Electronic Effects : The electron-donating methyl group enhances the oxadiazole ring’s electrophilicity at position 5, favoring nucleophilic attacks .

  • Steric Effects : The ortho-methyl group reduces accessibility to the phenyl ring’s para position, limiting substitution reactions at this site .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) : The oxadiazole ring undergoes partial hydrolysis to form amidoxime intermediates .

  • Basic Conditions (pH > 10) : The acetic acid group deprotonates, enhancing solubility but destabilizing the oxadiazole ring over prolonged exposure .

Scientific Research Applications

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
  • Structure : Differs by a 4-methoxyphenyl group instead of 2-methylphenyl.
  • Activity : Demonstrated potent aldose reductase (ALR2) inhibition (IC₅₀ = 0.12 μM), attributed to the electron-donating methoxy group enhancing interactions with the enzyme’s hydrophobic pocket .
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
  • Structure : Features a 4-chlorophenyl group.
  • Activity : Chlorine’s electron-withdrawing nature may reduce enzymatic interactions but improve metabolic stability by resisting oxidation. This compound is commercially available (CAS: 1411655-63-4) but lacks published biological data .
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
  • Structure : Combines a 4-fluorophenyl-oxadiazole with a piperidine-carboxamide chain.
  • Activity : Identified as a promising antituberculosis agent through molecular docking against Mycobacterium tuberculosis InhA and EthR proteins .
  • Key Difference : The fluorophenyl group and extended scaffold enable multi-target engagement, unlike the simpler acetic acid derivatives .

Analogues with Modified Heterocyclic Cores

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid
  • Structure : Replaces 1,2,4-oxadiazole with 1,2-oxazole.
  • Activity : Isoxazole derivatives often exhibit reduced metabolic stability compared to oxadiazoles due to lower ring aromaticity. This compound is used in synthetic intermediates (CAS: 24146-84-7) .
MK-6892
  • Structure : A complex HCAR2 agonist with a 1,2,4-oxadiazole core linked to a cyclohexene-carboxylic acid scaffold.
  • Activity : High HCAR2 selectivity and reduced flushing side effects compared to niacin. The bulky structure suggests allosteric modulation, unlike simpler acetic acid derivatives .
  • Key Difference: The extended scaffold enables interactions with HCAR2’s extracellular loops, which smaller molecules like 2-methylphenyl derivatives cannot achieve .
Metabolic Stability
  • Target Compound : The 2-methylphenyl group offers moderate lipophilicity (predicted logP ~2.3) and resistance to CYP450-mediated oxidation compared to electron-rich substituents (e.g., methoxy) .
  • 4-Methoxy Analog : Higher polarity increases susceptibility to Phase I metabolism (e.g., demethylation) .

Tabulated Comparison of Key Compounds

Compound Name Structure Modification Biological Activity (IC₅₀/EC₅₀) Key Advantage Limitation
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic Acid Reference compound N/A Balanced lipophilicity and stability Limited published data
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic Acid 4-Methoxy substitution 0.12 μM (ALR2) High enzyme inhibition Poor metabolic stability
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid 4-Chloro substitution N/A Enhanced lipophilicity No reported activity
MK-6892 Complex scaffold with oxadiazole Potent HCAR2 agonist High receptor selectivity Synthetic complexity

Biological Activity

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a compound that belongs to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_2O_3, with a molecular weight of approximately 218.21 g/mol. The compound features an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these assays were found to be in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : Flow cytometry analysis revealed that this compound acts as a potent inducer of apoptosis through the activation of caspase pathways in treated cancer cells. The results suggest that it may target specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.

Research Findings

  • Antibacterial Effects : Studies have shown that oxadiazole derivatives possess broad-spectrum antibacterial properties. For instance, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria in vitro .
  • Mechanistic Insights : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways within the microorganisms .

Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50 Values (µM)Mechanism of Action
AnticancerMCF-7~0.65Induction of apoptosis via caspase activation
MEL-8~2.41Disruption of survival signaling pathways
AntimicrobialVarious bacteriaVariesDisruption of cell membrane integrity

Q & A

Q. What are the established synthetic routes for 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid?

The synthesis typically involves cyclocondensation reactions. A common method includes refluxing precursors like substituted amidoximes with activated carboxylic acid derivatives in acetic acid. For example, sodium acetate and acetic acid are used as catalysts and solvents, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Analogous protocols for structurally related oxadiazoles involve refluxing 3-formyl-indole derivatives with aminothiazolones, suggesting adaptable reaction conditions for this compound .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substitution patterns and integration ratios.
  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS for molecular ion confirmation.
  • X-ray Crystallography: For unambiguous structural determination, as demonstrated in oxadiazoline derivatives .

Q. What safety protocols should be followed during handling?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to volatile solvents (acetic acid, DMF).
  • Store in airtight containers away from light and moisture.
  • Dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Key variables include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Loading: Sodium acetate (1:1 molar ratio to substrate) minimizes side reactions .
  • Reaction Time: Extended reflux (5–7 hours) enhances cyclization efficiency but risks decomposition; monitor via TLC.
  • Purification: Gradient recrystallization (DMF/acetic acid) removes unreacted starting materials .

Q. How to resolve conflicting crystallographic data in literature for similar oxadiazole derivatives?

  • Computational Validation: Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized structures.
  • Check for Polymorphism: Variations in crystal packing (e.g., hydrogen-bonding networks) may explain discrepancies .
  • Re-refinement: Reanalyze raw diffraction data using updated software (e.g., SHELXL) .

Q. What strategies address contradictions in reported bioactivity data for oxadiazole analogs?

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Metabolic Stability Testing: Assess compound degradation in vitro (e.g., liver microsomes) to clarify false-negative results .
  • Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methylphenyl vs. bromophenyl) to isolate pharmacophoric groups .

Q. How to evaluate its potential as a ligand for transition-metal complexes?

  • Coordination Studies: React with Ni(II), Cu(II), or Co(II) salts in ethanol/water mixtures.
  • Spectroscopic Analysis: UV-Vis (d-d transitions) and EPR (for Cu(II)) to confirm complexation .
  • Thermogravimetric Analysis (TGA): Determine thermal stability of metal complexes.

Q. What experimental designs assess stability under physiological conditions?

  • pH-Dependent Stability: Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Serum Stability: Measure half-life in fetal bovine serum (FBS) at 37°C.
  • Light Exposure Tests: UV-vis spectroscopy to detect photodegradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid

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